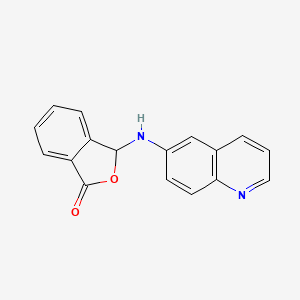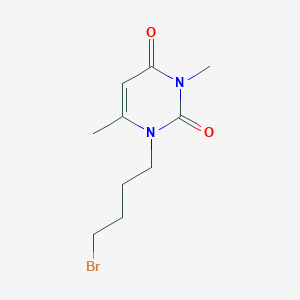
4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 2,6-dichlorophenyl group and a methyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloroaniline and anthranilic acid derivatives.
Cyclization Reaction: The key step in the synthesis is the cyclization of the starting materials to form the quinazolinone core. This can be achieved through various cyclization reactions, including condensation reactions with formamide or formic acid.
Substitution Reactions:
Industrial Production Methods
Industrial production of 4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- involves scaling up the laboratory synthesis methods to larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to introduce new substituents at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.
科学的研究の応用
4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- has been extensively studied for its scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities, making it a potential candidate for drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding. This inhibition can disrupt key signaling pathways involved in cell proliferation, inflammation, and other biological processes.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Other quinazolinone derivatives with different substituents, such as 2-methyl-4(3H)-quinazolinone and 3-phenyl-4(3H)-quinazolinone.
Dichlorophenyl Compounds: Compounds containing the 2,6-dichlorophenyl group, such as 2,6-dichlorophenyl isocyanate and 2,6-dichlorophenyl acetic acid.
Uniqueness
4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- is unique due to its specific combination of the quinazolinone core with the 2,6-dichlorophenyl and 2-methyl substituents. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
25509-06-2 |
|---|---|
分子式 |
C15H10Cl2N2O |
分子量 |
305.2 g/mol |
IUPAC名 |
3-(2,6-dichlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-18-13-8-3-2-5-10(13)15(20)19(9)14-11(16)6-4-7-12(14)17/h2-8H,1H3 |
InChIキー |
QHBKWURTWWDGSD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)

![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)

![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)

![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
